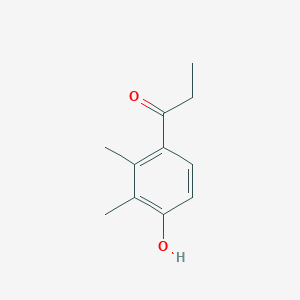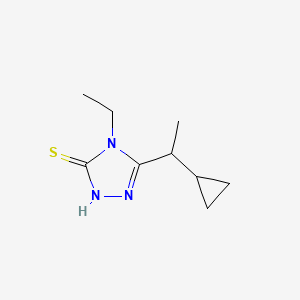
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a benzene ring, along with a propanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzoic acid.
Reduction: Formation of 1-(4-hydroxy-2,3-dimethylphenyl)-1-propanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles.
類似化合物との比較
1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be compared with similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the flavor industry due to its sweet aroma.
4-Hydroxy-2,3-dimethylphenyl thiocyanate: Another derivative with different functional groups, leading to varied chemical properties and applications.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
1-(4-hydroxy-2,3-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13)8(3)7(9)2/h5-6,13H,4H2,1-3H3 |
InChIキー |
RTSMTAZPUWUIKC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C(=C(C=C1)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-6-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13250829.png)
![4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole](/img/structure/B13250832.png)


![1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13250845.png)

![2-{[(2-Methylphenyl)methyl]amino}propan-1-ol](/img/structure/B13250866.png)
![(Furan-2-ylmethyl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13250869.png)
![5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13250873.png)

![{1-[2-(piperidin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13250879.png)

![2-[3-(Aminomethyl)phenoxy]butanenitrile](/img/structure/B13250893.png)
